molecular formula C23H25FN4O5 B11289359 Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11289359
M. Wt: 456.5 g/mol
InChI Key: JFPZPXIOAGBDIF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a combination of fluorophenyl, furan, piperazine, and tetrahydropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde derivative in the Biginelli reaction.

    Attachment of the furan-2-ylcarbonyl piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine derivative is reacted with a furan-2-ylcarbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its effects on cellular pathways and its potential as a therapeutic agent are studied in vitro and in vivo.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and furan moieties may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(4-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(4-fluorophenyl)-6-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

These comparisons highlight the unique properties of the fluorophenyl and furan moieties in the compound, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C23H25FN4O5

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25FN4O5/c1-2-32-22(30)19-17(25-23(31)26-20(19)15-5-7-16(24)8-6-15)14-27-9-11-28(12-10-27)21(29)18-4-3-13-33-18/h3-8,13,20H,2,9-12,14H2,1H3,(H2,25,26,31)

InChI Key

JFPZPXIOAGBDIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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